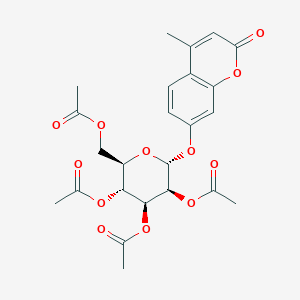

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

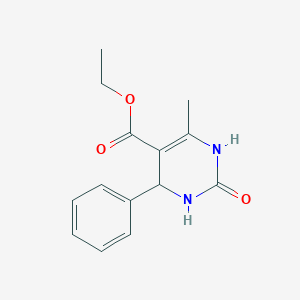

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside and related compounds involves convergent synthetic routes. For example, the synthesis of a fluorogenic substrate for endo-α-1,2-mannosidase was achieved by coupling glucose and mannose donors and acceptors in the presence of specific reagents, followed by attachment to 4-methylumbelliferone using the Helferich method, and final deacetylation steps to yield the desired compound (Vogel & Pohlentz, 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of the compound involves the condensation of 4-methylumbelliferone with various glycosyl donors in the presence of catalysts to form glycosides with desired configurations. These synthetic approaches provide a pathway to produce the compound in pure forms, which is crucial for its application in biochemical assays and studies. For instance, condensations of the sodium salt of 4-methylumbelliferone with different acetylated glycosyl chlorides or bromides in hexamethylphosphoric triamide have yielded pure forms of related glycosides with much better yields, illustrating the effectiveness of this synthetic strategy (Courtin-Duchateau & Veyrières, 1978).

Binding Studies

The compound has been used extensively in binding studies, particularly with proteins such as concanavalin A. These studies help in understanding the interaction between carbohydrates and proteins at a molecular level, which is essential in fields like immunology and cell biology. For example, equilibrium studies on the binding of the compound to concanavalin A have provided insights into the carbohydrate-specific binding sites of the protein, offering valuable information on protein-carbohydrate interactions and the specificity of concanavalin A towards different glycosides (Loontiens, Clegg, & Jovin, 1977).

Enzymatic Assays

The compound serves as a fluorogenic substrate in enzymatic assays, aiding in the study of various glycosidases. The release of fluorescent products upon enzymatic cleavage of the glycosidic bond allows for the sensitive detection and quantification of enzyme activities, crucial for diagnosing lysosomal storage diseases and understanding enzyme functions. For instance, the synthesis of related glycosides and their application in assays for endo-α-1,2-mannosidase showcases the utility of the compound in bioanalytical chemistry (Vogel & Pohlentz, 2000).

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)